molecular formula C21H21N7O3 B11235177 4-(2,5-dimethoxyphenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

4-(2,5-dimethoxyphenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

Cat. No.: B11235177
M. Wt: 419.4 g/mol
InChI Key: FOYQYLUKSLVYCX-UHFFFAOYSA-N
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Description

4-(2,5-DIMETHOXYPHENYL)-3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core.

Preparation Methods

The synthesis of 4-(2,5-DIMETHOXYPHENYL)-3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multiple steps, starting from commercially available precursorsIndustrial production methods may involve optimization of reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4-(2,5-DIMETHOXYPHENYL)-3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, which can regulate various biological processes.

    Medicine: Explored for its anticancer properties, particularly in targeting CDK2/cyclin A2, which is crucial for cell cycle regulation.

Mechanism of Action

The compound exerts its effects primarily through inhibition of CDK2/cyclin A2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. The molecular targets include key residues in the active site of CDK2, and the pathways involved are related to cell cycle regulation and apoptosis induction .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine and triazolo[4,3-b]pyridazine derivatives. These compounds share structural similarities but may differ in their specific biological activities and potency. The uniqueness of 4-(2,5-DIMETHOXYPHENYL)-3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE lies in its dual activity against cancer cell lines and CDK2 inhibition .

Properties

Molecular Formula

C21H21N7O3

Molecular Weight

419.4 g/mol

IUPAC Name

4-(2,5-dimethoxyphenyl)-3-methyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C21H21N7O3/c1-11-20-15(14-9-13(30-3)5-6-16(14)31-4)10-19(29)22-21(20)28(25-11)18-8-7-17-24-23-12(2)27(17)26-18/h5-9,15H,10H2,1-4H3,(H,22,29)

InChI Key

FOYQYLUKSLVYCX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(CC(=O)N2)C3=C(C=CC(=C3)OC)OC)C4=NN5C(=NN=C5C=C4)C

Origin of Product

United States

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